

Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of Glycine Esters

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Compound of Interest

Compound Name: Methyl N-(diphenylmethylidene)glycinate

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Introduction

The palladium-catalyzed allylic alkylation of glycine esters is a powerful and versatile C-C bond-forming reaction for the synthesis of α -allyl amino acids, which are valuable building blocks in medicinal chemistry and drug development. This reaction, often referred to as the Tsuji-Trost reaction, allows for the construction of complex amino acid derivatives with high levels of stereocontrol. The use of chiral ligands enables the asymmetric synthesis of enantiomerically enriched α -allylic amino acids.^{[1][2]} This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Reaction Principle

The fundamental transformation involves the reaction of a glycine ester derivative, which acts as a nucleophile, with an allylic substrate in the presence of a palladium catalyst. The glycine ester is typically used in the form of a Schiff base (e.g., a benzophenone imine) or with an N-protecting group to facilitate the formation of the enolate nucleophile.^{[3][4]} The reaction proceeds through a π -allylpalladium intermediate, which is then attacked by the glycine enolate.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed allylic alkylation of glycine esters under various reaction conditions.

Table 1: Asymmetric Allylic Alkylation of Glycine Imino Esters with a Chiral Phase-Transfer Catalyst^[1]

Entry	Allylic Acetate	Product	Yield (%)	ee (%)
1	Allyl acetate	4a	75	89
2	Crotyl acetate	4b	72	90
3	Cinnamyl acetate	4c	85	92
4	1-Phenyl-2-propenyl acetate	6	11	85 (>95% de)

Table 2: Influence of N-Protecting Group on the Allylic Alkylation of Glycine tert-Butyl Ester^[3]

Entry	N-Protecting Group (PG)	Product	Yield (%)
1	Cbz	7a	82
2	Boc	7b	61
3	Tfa	7c	61
4	Ts	7d	50

Experimental Protocols

Protocol 1: Asymmetric Allylic Alkylation of tert-Butyl (Diphenylmethimino)acetate using a Chiral Phase-Transfer Catalyst^[1]

This protocol describes the palladium-catalyzed asymmetric allylic alkylation of a glycine imino ester using a chiral phase-transfer catalyst (PTC).

Materials:

- $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$
- Triphenyl phosphite ($\text{P}(\text{OPh})_3$)
- Chiral phase-transfer catalyst (e.g., a cinchonidinium salt)
- tert-Butyl (diphenylmethimino)acetate
- Allylic acetate
- Cesium hydroxide monohydrate ($\text{CsOH}\cdot\text{H}_2\text{O}$)
- Toluene
- Dichloromethane

Procedure:

- To a solution of $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$ (1.0 mol %) and $\text{P}(\text{OPh})_3$ (4.0 mol %) in toluene, add the allylic acetate (1.2 equiv).
- Stir the mixture at room temperature for 10 minutes.
- Add the chiral phase-transfer catalyst (10 mol %) and tert-butyl (diphenylmethimino)acetate (1.0 equiv).
- Add solid $\text{CsOH}\cdot\text{H}_2\text{O}$ (5.0 equiv) and stir the reaction mixture vigorously at the desired temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with dichloromethane.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Allylic Alkylation of a Chelated Glycine Ester Enolate[3]

This protocol is for the diastereoselective allylation of an N-protected glycine ester via a chelated zinc enolate.

Materials:

- N-protected glycine tert-butyl ester (e.g., Cbz-Gly-OtBu)
- Lithium hexamethyldisilazide (LHMDS)
- Anhydrous zinc chloride (ZnCl_2)
- $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$
- Triphenylphosphine (PPh_3)
- Allyl carbonate
- Anhydrous tetrahydrofuran (THF)

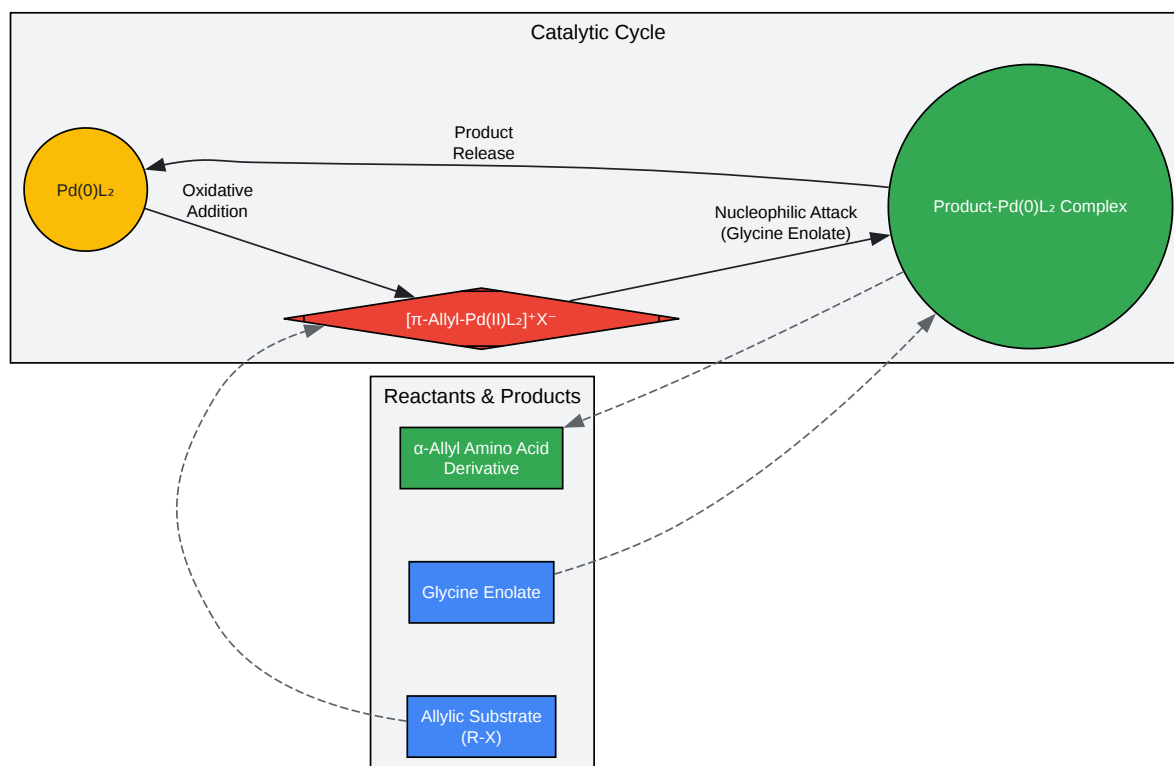
Procedure:

- Dissolve the N-protected glycine tert-butyl ester (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).
- Cool the solution to $-78\text{ }^\circ\text{C}$.
- Add LHMDS (1.1 equiv) dropwise and stir the solution for 30 minutes at $-78\text{ }^\circ\text{C}$ to form the lithium enolate.

- Add a solution of anhydrous ZnCl_2 (1.1 equiv) in THF and stir for another 30 minutes at -78°C to form the chelated zinc enolate.
- In a separate flask, prepare the palladium catalyst by dissolving $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$ (1 mol %) and PPh_3 (4 mol %) in anhydrous THF.
- Add the allyl carbonate (1.2 equiv) to the palladium catalyst solution.
- Transfer the solution of the chelated zinc enolate to the palladium catalyst/allyl carbonate mixture at -78°C .
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

Mandatory Visualizations

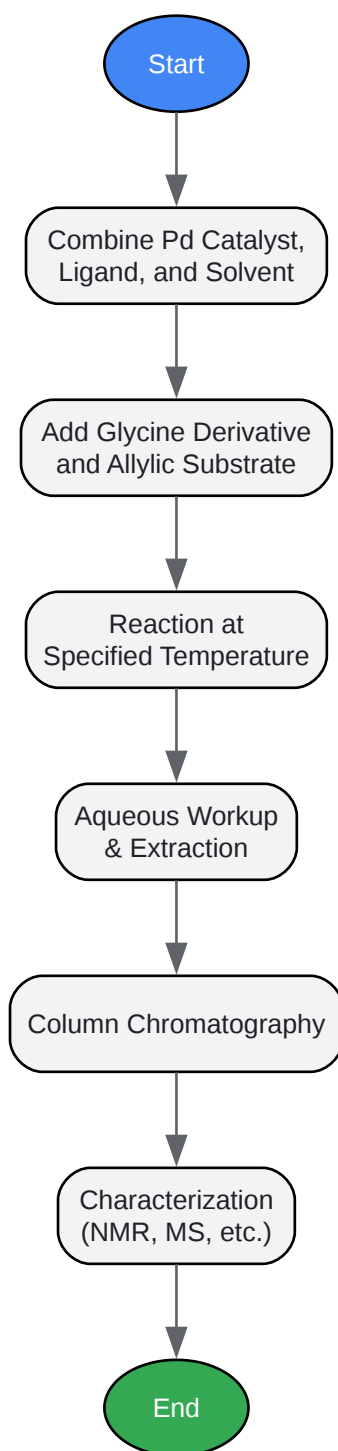
Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation of a Glycine Ester



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Caption: Catalytic cycle for the palladium-catalyzed allylic alkylation.

General Experimental Workflow



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Caption: A general workflow for palladium-catalyzed allylic alkylation.

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References

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